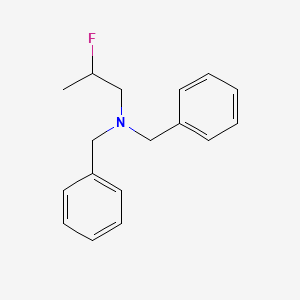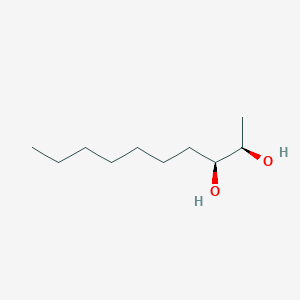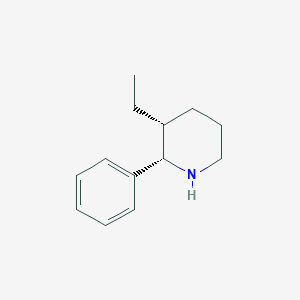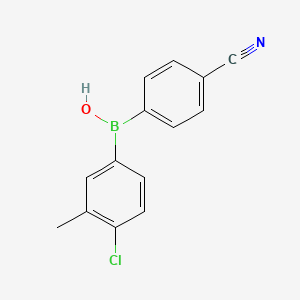
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione, also known as bathocuproine, is an organic compound with the molecular formula C26H20N2. It is a derivative of 1,10-phenanthroline and is characterized by its yellow solid form at room temperature. This compound is notable for its applications in organic electronics and as a reagent in chemical analysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione typically involves the condensation of 2,9-dimethyl-1,10-phenanthroline with benzaldehyde under acidic conditions. The reaction is followed by oxidation to form the dione structure. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenanthroline compounds .
Wissenschaftliche Forschungsanwendungen
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent for detecting metal ions, particularly copper.
Biology: The compound is employed in biochemical assays to study metal-protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in organic light-emitting diodes (OLEDs) and other electronic devices as an electron transport material
Wirkmechanismus
The mechanism by which 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione exerts its effects involves its ability to chelate metal ions. This chelation can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The compound can also act as an electron transport material in electronic devices, facilitating the movement of electrons through the device .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties but lacking the additional methyl and phenyl groups.
Neocuproine: A derivative with similar applications in metal ion detection but different structural features.
Bathophenanthroline: Another derivative used in similar applications but with different substituents
Uniqueness
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione is unique due to its specific structural modifications, which enhance its stability and electronic properties. These modifications make it particularly suitable for use in electronic devices and as a reagent in chemical analysis .
Eigenschaften
CAS-Nummer |
849091-80-1 |
|---|---|
Molekularformel |
C26H18N2O2 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione |
InChI |
InChI=1S/C26H18N2O2/c1-15-13-19(17-9-5-3-6-10-17)21-23(27-15)24-22(26(30)25(21)29)20(14-16(2)28-24)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI-Schlüssel |
QFDXZMPOONJSCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=N1)C3=NC(=CC(=C3C(=O)C2=O)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)



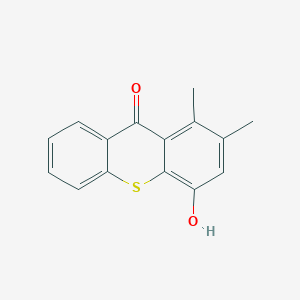
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
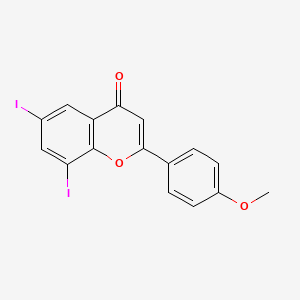
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
